molecular formula C22H20N2O2S B2407454 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946320-56-5

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No.: B2407454
CAS No.: 946320-56-5
M. Wt: 376.47
InChI Key: IGPXFJCGVUCPBL-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Formation of the Benzamide Moiety: The final step involves the acylation of the quinoline-thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is studied for its antimicrobial and anti-inflammatory properties, making it a potential lead compound for new drug development.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide involves its interaction with specific molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation and microbial growth by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[1-(thiophene-2-carbonyl)-2H-quinolin-7-yl]benzamide: Similar structure but lacks the dihydro component in the quinoline ring.

    4-methyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is unique due to the combination of its quinoline, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-15-6-8-17(9-7-15)21(25)23-18-11-10-16-4-2-12-24(19(16)14-18)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPXFJCGVUCPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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